2-Iodo-3-phenylprop-2-enal
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Overview
Description
2-Iodo-3-phenylprop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an iodine atom attached to the second carbon of a 3-phenylprop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenylprop-2-enal typically involves the iodination of cinnamaldehyde (3-phenylprop-2-enal). One common method includes the use of iodine and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-phenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the aldehyde group.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used to replace the iodine atom.
Major Products Formed
Oxidation: 3-Phenylprop-2-enoic acid.
Reduction: 3-Phenylprop-2-en-1-ol.
Substitution: 2-Azido-3-phenylprop-2-enal.
Scientific Research Applications
2-Iodo-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-3-phenylprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the aldehyde group play crucial roles in its reactivity. For example, the compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde (3-phenylprop-2-enal): The parent compound without the iodine substitution.
2-Bromo-3-phenylprop-2-enal: Similar structure with a bromine atom instead of iodine.
3-Phenylprop-2-en-1-ol: The reduced form of cinnamaldehyde.
Uniqueness
2-Iodo-3-phenylprop-2-enal is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens or hydrogen .
Properties
CAS No. |
116544-98-0 |
---|---|
Molecular Formula |
C9H7IO |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-iodo-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
YDHHTAMDNJQDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)I |
Origin of Product |
United States |
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